DL-Histidine monohydrochloride monohydrate
Overview
Description
DL-Histidine monohydrochloride monohydrate is a crystalline powder with the chemical formula C6H9N3O2·HCl·H2O. It is a derivative of the essential amino acid L-Histidine, which plays a crucial role in various physiological processes. This compound is commonly used in cell culture media formulations and biomanufacturing due to its non-animal source, which minimizes the risk of contamination with adventitious viruses .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Histidine monohydrochloride monohydrate can be synthesized through the reaction of L-Histidine with hydrochloric acid. The process involves dissolving L-Histidine in water, followed by the addition of hydrochloric acid to form the monohydrochloride salt. The solution is then evaporated to obtain the crystalline powder .
Industrial Production Methods
In industrial settings, this compound is produced using fermentation processes involving microorganisms such as Escherichia coli. The fermentation broth is then subjected to purification steps, including crystallization and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
DL-Histidine monohydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: L-Histidine can be oxidized to form urocanic acid, an immune response modulator in the skin.
Decarboxylation: L-Histidine can be decarboxylated to form histamine, a compound involved in allergic responses.
Substitution: The imidazole ring in L-Histidine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Decarboxylation: This reaction typically requires the enzyme histidine decarboxylase.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
- Various substituted imidazole derivatives from substitution reactions.
Urocanic acid: from oxidation.
Histamine: from decarboxylation.
Scientific Research Applications
DL-Histidine monohydrochloride monohydrate has a wide range of applications in scientific research:
Mechanism of Action
DL-Histidine monohydrochloride monohydrate exerts its effects through several mechanisms:
Protein Synthesis: It is involved in the synthesis of proteins by serving as a building block for peptides and proteins.
Histamine Production: It acts as a precursor for histamine, which is produced via the decarboxylation of L-Histidine.
Antioxidant Activity: L-Histidine is a component of dipeptides with antioxidative properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Similar Compounds
DL-Histidine: A racemic mixture of D- and L-Histidine, used in various biochemical applications.
L-Histidine hydrochloride: Another salt form of L-Histidine, used in similar applications.
Uniqueness
This compound is unique due to its high solubility in water and its suitability for use in cell culture media formulations. Its non-animal source makes it particularly valuable in biomanufacturing, where contamination with adventitious viruses must be avoided .
Properties
IUPAC Name |
2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXXUDSWGMGYLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924465 | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7048-02-4, 123333-71-1, 645-35-2 | |
Record name | L-Histidine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Histidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10924465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-histidine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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